2-Acetoxy-4'-pentylbenzophenone
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Overview
Description
2-Acetoxy-4’-pentylbenzophenone is a chemical compound with the CAS Number: 890098-46-1. It has a molecular weight of 310.39 and its IUPAC name is 2-(4-pentylbenzoyl)phenyl acetate .
Molecular Structure Analysis
The InChI code for 2-Acetoxy-4’-pentylbenzophenone is 1S/C20H22O3/c1-3-4-5-8-16-11-13-17(14-12-16)20(22)18-9-6-7-10-19(18)23-15(2)21/h6-7,9-14H,3-5,8H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Scientific Research Applications
Phenolic Compound Applications
- Free Radical Scavenging Activities: Phenolic compounds extracted from Acacia catechu, such as rhamnetin and fisetinidol, have been evaluated for their free radical-scavenging activities, highlighting their potential in antioxidant applications (Xing-Cui Li et al., 2011).
Derivative Synthesis and Applications
- Liquid Crystal Compounds: An improved synthesis method involving oxidative coupling has been developed for liquid crystal compounds, demonstrating the role of esters of 2-hydroxybenzophenone derivatives in stabilizing enantiotopic columnar liquid crystal phases, useful in material science and display technologies (N. Boden et al., 2001).
Environmental Applications
- Bioremediation of Environmental Pollutants: The role of enzymes in the bioremediation of bisphenol A (a compound structurally related to benzophenones) has been explored, suggesting the potential of enzymatic methods in the degradation of phenolic environmental pollutants (Urvish Chhaya & A. Gupte, 2013).
Analytical Chemistry Applications
- Detection of UV Absorbers: A method involving solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, important for monitoring environmental pollution (N. Negreira et al., 2009).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds: Research into the synthesis of carbazomycin B via radical arylation of benzene, involving steps such as iodination, acetylation, and reaction with methyl chloroformate, showcases the complex synthetic routes possible for creating new compounds with potential applications in medicinal chemistry (D. Crich & Sochanchingwung Rumthao, 2004).
Safety And Hazards
properties
IUPAC Name |
[2-(4-pentylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-8-16-11-13-17(14-12-16)20(22)18-9-6-7-10-19(18)23-15(2)21/h6-7,9-14H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQNJMZWXSTUPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641582 |
Source
|
Record name | 2-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4'-pentylbenzophenone | |
CAS RN |
890098-46-1 |
Source
|
Record name | 2-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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